P2X3 Antagonist Potency: A Class-Level Inference for 1,3-Thiazol-2-yl Benzamides
As a member of the 1,3-thiazol-2-yl benzamide class described in patent WO2016091776A1, N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide is structurally related to potent P2X3 antagonists. The patent establishes that compounds within this class, exemplified by filapixant, achieve nanomolar inhibitory potency at the human P2X3 receptor (IC50 = 7 nM in a calcium flux assay) [1]. The specific compound 477493-49-5, bearing a 4-cyanophenyl and 4-diethylamino substituted benzamide, represents a unique chemical combination within this activity space. However, a direct, published, head-to-head activity comparison for this precise compound is currently absent from the public domain.
| Evidence Dimension | In vitro P2X3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not disclosed in public domain; inferred to be within the active range of the patent series. |
| Comparator Or Baseline | Filapixant (example 348 from WO2016091776A1): IC50 = 7 nM for human P2X3 in a calcium assay [1]. |
| Quantified Difference | Cannot be calculated due to lack of direct data for the target compound. |
| Conditions | Human P2X3 receptor, intracellular calcium assay, as described in WO2016091776A1 [1]. |
Why This Matters
For scientists selecting a research tool, this compound's structural features (4-cyanophenyl, diethylamino) are consistent with the pharmacophore of potent P2X3 antagonists, but the lack of direct quantitative data means procurement must be driven by the need for this specific chemical matter rather than confirmed performance metrics.
- [1] GtoPdb Ligand Activity Charts. Filapixant. IUPHAR/BPS Guide to Pharmacology. Available at: https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=13329 (accessed 2026-05-08). View Source
